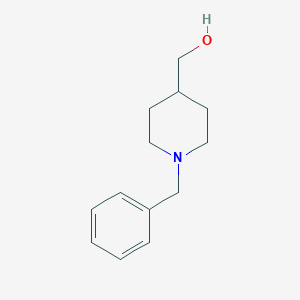

(1-Benzyl-4-piperidyl)methanol

Descripción

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The piperidine ring, a saturated heterocycle, is a cornerstone in the development of pharmaceuticals. exlibrisgroup.comarizona.edu Its prevalence is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. exlibrisgroup.comarizona.edu This structural motif is also found in a wide array of biologically active natural products and synthetic pharmaceuticals. lifechemicals.com

The utility of the piperidine scaffold in medicinal chemistry stems from several key advantages. Its three-dimensional structure and limited number of rotatable bonds can lead to more specific interactions with biological targets compared to flat aromatic rings. lifechemicals.com The introduction of a piperidine moiety into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are instrumental in designing molecules for a variety of diseases by effectively modulating these properties. thieme-connect.comresearchgate.net

Piperidine derivatives have demonstrated a broad spectrum of biological activities, finding use as central nervous system modulators, anti-cancer agents, antihistamines, and analgesics, among others. exlibrisgroup.comarizona.edu The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's properties, making it an invaluable tool for drug discovery. lifechemicals.com

Research Trajectories and Academic Focus on (1-Benzyl-4-piperidyl)methanol

This compound, with its distinct combination of a piperidine core and a benzyl (B1604629) group, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. guidechem.com Its primary role is as a building block for more complex molecules with potential therapeutic applications. lookchem.com

A significant area of research involving this compound is in the development of treatments for Alzheimer's disease. It is a key intermediate in the synthesis of Donepezil (B133215) hydrochloride, a long-acting acetylcholinesterase inhibitor used to treat this neurodegenerative condition.

Furthermore, the versatility of this compound extends to its use in creating diverse molecular architectures. For instance, it is a precursor in the synthesis of 1-Benzylpiperidine-4-carbaldehyde, another important synthetic intermediate. mdpi.com Research has also explored its incorporation into more complex heterocyclic systems, such as spiro[piperidine-4,1'-pyrido[3,4-b]indoles], which have been investigated as potential modulators for the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov

The synthesis of this compound itself is an area of academic interest, with various methods being reported. A common synthetic route involves the reduction of N-Benzyl ethyl isonipecotate. chemicalbook.comchemdad.com Another approach starts from 1-benzyl-4-piperidone. google.com

The physicochemical and spectroscopic properties of this compound have been documented, providing essential data for its identification and use in further chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol sigmaaldrich.com |

| Boiling Point | 135-138°C (0.2 mmHg) chemdad.com |

| Density | 1.056±0.06 g/cm3 (Predicted) chemdad.com |

| pKa | 14.94±0.10 (Predicted) chemdad.com |

| Form | Solid sigmaaldrich.com |

Spectroscopic Data of this compound

| Technique | Data |

| InChI | 1S/C13H19NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 sigmaaldrich.com |

| InChI Key | FLQPYEOKVZYXRL-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | OCC1CCN(CC1)Cc2ccccc2 sigmaaldrich.com |

Crystallographic Data of Related Piperidine Structures

Research on the crystal structures of piperidine derivatives often reveals a chair conformation for the piperidine ring. chemrevlett.com For example, in t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one, the piperidine rings adopt a chair conformation with equatorial substituents. chemrevlett.com However, other conformations, such as a twist boat, have also been observed in different piperidine derivatives. chemrevlett.com The specific crystallographic data for this compound itself is not extensively detailed in the provided search results.

Structure

3D Structure

Propiedades

IUPAC Name |

(1-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQPYEOKVZYXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353105 | |

| Record name | (1-Benzyl-4-piperidyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-01-5 | |

| Record name | 1-(Phenylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67686-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Benzyl-4-piperidyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 1 Benzyl 4 Piperidyl Methanol

Established Synthetic Protocols for (1-Benzyl-4-piperidyl)methanol

The creation of this compound can be achieved through several well-documented synthetic routes. These protocols primarily focus on either forming the N-benzyl bond onto a pre-existing piperidine (B6355638) ring or by modifying a functional group already present on the piperidine core.

Reductive Amination Approaches to this compound Synthesis

Reductive amination serves as a powerful and versatile method for the formation of C-N bonds, making it a viable strategy for the synthesis of this compound. This approach typically involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

In a potential synthesis of this compound, 4-piperidylmethanol would be reacted with benzaldehyde. The initial reaction forms an iminium ion, which is subsequently reduced by a selective reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.commasterorganicchemistry.com These reagents are favored because they are mild enough not to reduce the starting aldehyde but are effective in reducing the intermediate iminium ion. masterorganicchemistry.com The reaction is typically performed in a suitable solvent such as methanol (B129727) or dichloroethane. commonorganicchemistry.com While direct alkylation of amines with alkyl halides can be difficult to control and lead to multiple alkylations, reductive amination provides a more controlled, one-pot alternative. masterorganicchemistry.com

A general scheme for this reductive amination is as follows:

4-piperidylmethanol + Benzaldehyde ⇌ Iminium Ion Intermediate + H₂O

Iminium Ion Intermediate + [Reducing Agent] → this compound

The efficiency of this process can be influenced by factors such as the pH of the reaction medium and the choice of reducing agent. For instance, the use of titanium(IV) isopropoxide as a Lewis acid catalyst can improve yields for less reactive substrates. commonorganicchemistry.com

Ester Group Reduction in this compound Synthesis

A widely utilized and efficient method for the synthesis of this compound involves the reduction of a corresponding ester precursor, typically an ethyl or methyl ester of 1-benzylpiperidine-4-carboxylic acid. This transformation is commonly achieved using powerful hydride-reducing agents.

One specific, documented synthesis involves the use of Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) as the reducing agent. In this procedure, N-Benzyl ethyl isonipecotate is treated with Vitride in toluene (B28343) at room temperature. chemicalbook.com This method has been reported to produce this compound in an 82% yield. chemicalbook.com

Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu LiAlH₄ is a strong, non-selective reducing agent that readily reduces esters to primary alcohols. libretexts.orgharvard.edu The reaction requires two equivalents of the hydride reagent. The first equivalent reduces the ester to an aldehyde intermediate, which is then immediately reduced by a second equivalent to the primary alcohol. jove.comchemistrysteps.com Due to its high reactivity, reactions with LiAlH₄ are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The general reaction is as follows:

N-Benzyl ethyl isonipecotate + [Reducing Agent] → this compound

Below is a table summarizing the reduction of N-Benzyl ethyl isonipecotate to this compound using Vitride.

| Reactant | Moles | Reducing Agent | Moles | Solvent | Yield | Reference |

| N-Benzyl ethyl isonipecotate | 0.16 | Vitride | 0.12 | Toluene | 82% | chemicalbook.com |

Strategic Integration of Multicomponent Reaction Methodologies for Piperidine Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the piperidine ring. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been applied to the synthesis of highly substituted piperidine derivatives. ub.edunih.gov

While a direct Ugi synthesis of this compound is not explicitly reported, the strategy can be adapted to create structurally related 1,4,4-trisubstituted piperidines. This reaction typically involves an N-substituted 4-piperidone (B1582916), an isocyanide, a primary amine, and a carboxylic acid. nih.gov The versatility of the Ugi-4CR allows for the introduction of multiple points of diversity in a single step, making it a powerful tool in the generation of chemical libraries for drug discovery. ub.edu

For instance, a library of N-benzyl-4,4-disubstituted piperidines has been synthesized using the Ugi-4CR. ub.edu The general synthetic route involves reacting an N-substituted 4-piperidone, an isocyanide, a primary amine, and an amino acid as the carboxylic acid component in methanol at room temperature. nih.gov If the desired N-substituted 4-piperidone is not commercially available, the Ugi reaction can be performed with 4-piperidone, followed by N-alkylation of the piperidine product. nih.gov This highlights the strategic flexibility of combining MCRs with subsequent functionalization steps.

Optimization of Reaction Parameters in this compound Synthesis

To maximize the yield and purity of this compound, careful control over reaction parameters is essential. Stoichiometric regulation of reagents and an understanding of the kinetic and thermodynamic influences on the reaction pathway are key to achieving an efficient and selective synthesis.

Stoichiometric Regulation for Synthetic Efficiency

The stoichiometry of reagents plays a critical role in the efficiency of chemical syntheses. In the context of producing this compound, this is particularly evident in the ester reduction pathway. The reduction of an ester to a primary alcohol with a hydride-reducing agent like lithium aluminum hydride (LiAlH₄) mechanistically requires two equivalents of the hydride. jove.comchemistrysteps.com An excess of the reducing agent is often used to ensure the complete conversion of the starting material. chemistrysteps.com

In a documented synthesis of this compound from N-Benzyl ethyl isonipecotate, a molar ratio of approximately 1:0.75 of the ester to Vitride was used, resulting in a high yield. chemicalbook.com This suggests that while two hydride equivalents are theoretically needed, the specific reactivity of the chosen reagent and reaction conditions can allow for adjustments in stoichiometry.

The following table illustrates the stoichiometric considerations for the reduction of esters to primary alcohols using different hydride reagents.

| Starting Material | Reducing Agent | Stoichiometric Requirement (Hydride Equivalents) | Notes |

| Ester | Lithium aluminum hydride (LiAlH₄) | 2 | Strong, non-selective reducing agent. libretexts.orgharvard.edu |

| Ester | Vitride | 2 (theoretically) | A specific reported synthesis used a substoichiometric amount of the reagent relative to the ester. chemicalbook.com |

| Ester | Sodium borohydride (B1222165) (NaBH₄) | Generally not reactive enough | NaBH₄ is typically not strong enough to reduce esters to alcohols. libretexts.org |

Kinetic and Thermodynamic Influences on Reaction Outcomes

The principles of kinetic and thermodynamic control are fundamental in directing the outcome of chemical reactions, particularly in the synthesis of substituted heterocyclic systems like piperidines. These concepts dictate whether the major product formed is the one that is formed fastest (the kinetic product) or the one that is most stable (the thermodynamic product). libretexts.org Reaction conditions such as temperature, solvent, and the nature of the catalyst can be manipulated to favor one pathway over the other. researchgate.net

In the context of piperidine synthesis, kinetic and thermodynamic control can influence the stereochemical outcome. For example, the cyclization of certain precursors to form 3,4-disubstituted piperidines can yield predominantly the cis isomer under kinetic control (low temperature), which can then isomerize to the more stable trans isomer under thermodynamic control (higher temperature). researchgate.net

The N-benzylation of piperidines, a key step in some synthetic routes to this compound, is also subject to these influences. Studies on the quaternization of piperidines by benzylation have shown that the stereochemical course of the reaction, leading to either axial or equatorial attack of the benzyl (B1604629) group, can be influenced by the solvent and substituents on both the piperidine and the benzyl ring. rsc.org This highlights that a deep understanding of kinetic and thermodynamic factors is crucial for controlling the precise three-dimensional structure of the final product. Low reaction temperatures generally favor the kinetically controlled product, while higher temperatures allow the system to reach equilibrium and form the thermodynamically favored product. libretexts.org

Solvent System Engineering for Process Enhancement

The choice of solvent is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics, yield, and product purity. The primary synthesis route involves the reduction of an N-Benzyl ethyl isonipecotate. In this context, toluene is frequently employed as the reaction solvent. chemicalbook.comchemicalbook.com It serves as a suitable medium for hydride reducing agents like Vitride (sodium bis(2-methoxyethoxy)aluminum dihydride) or Red-Al. chemicalbook.comchemicalbook.com The reaction is typically quenched with water, creating a biphasic system where the product remains in the toluene phase, facilitating initial separation. chemicalbook.com This organic phase is subsequently dried over anhydrous sodium sulfate (B86663) before the solvent is removed under vacuum to yield the final product. chemicalbook.comchemicalbook.com

In related syntheses of piperidine derivatives, methanol is utilized as a solvent, particularly in reductive amination processes. google.com For instance, the reductive amination of N-Benzyl-4-methylpiperid-3-one uses methanol as the solvent for the reaction involving titanium(IV) isopropoxide and sodium borohydride. google.com

Advanced solvent engineering concepts, such as the use of ionic liquids, offer potential for process enhancement. Although not yet documented specifically for this compound, ionic liquids have been shown to be effective media for biocatalytic reactions, sometimes improving enzyme stability and enabling easier recycling of the catalyst and solvent. mdpi.com The application of such novel solvent systems could represent a future direction for greener and more efficient synthesis.

Table 1: Solvent Systems in the Synthesis of this compound and Related Derivatives

| Reaction Type | Starting Material | Solvent | Reagents | Reference |

|---|---|---|---|---|

| Ester Reduction | N-Benzyl ethyl isonipecotate | Toluene | Vitride | chemicalbook.com |

| Ester Reduction | Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | Toluene | Red-Al | chemicalbook.com |

| Reductive Amination | N-Benzyl-4-methylpiperid-3-one | Methanol | Titanium(IV) isopropoxide, Sodium borohydride | google.com |

Advanced Purification Strategies for High-Purity Compound Isolation

Achieving high purity for this compound and its analogues necessitates advanced purification techniques beyond simple extraction and filtration. High-performance liquid chromatography (HPLC) is a cornerstone of modern purification strategies. For a structurally similar compound, 1-benzyl-4-(phenylamino)piperidine-4-methanol, a reverse-phase (RP) HPLC method using a Newcrom R1 column has been developed. sielc.com This method, which employs a mobile phase of acetonitrile (B52724) (MeCN), water, and a phosphoric acid modifier, is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid is substituted with formic acid. sielc.com

Further advanced chromatographic techniques include supercritical fluid chromatography (SFC), which has been used for the purification of racemic piperidine derivatives. nih.gov For large-scale laboratory preparations, column chromatography is a common method for purification following initial work-up. google.com

In addition to chromatography, crystallization and controlled precipitation are vital strategies. In some processes, the product can be precipitated and then filtered to achieve a high degree of purity directly from the reaction mixture. google.com The work-up procedure itself can be a critical purification step; for instance, in the Dieckmann cyclization used to create piperidone precursors, careful control of pH and temperature during acidification is essential to prevent the formation of by-products from retro-reactions. researchgate.net

Table 2: Advanced Purification Techniques for Piperidine Derivatives

| Technique | Compound Type | Key Parameters | Purpose | Reference |

|---|---|---|---|---|

| Preparative RP-HPLC | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | Column: Newcrom R1; Mobile Phase: MeCN/H₂O/H₃PO₄ | Isolation of impurities; Scalable | sielc.com |

| Supercritical Fluid Chromatography (SFC) | rac-(1-benzyl-4,4-difluoro-3-piperidyl)methanol | Column: Phenomenex Lux i-Cellulose-5 | Chiral purification | nih.gov |

| Column Chromatography | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Not specified | Post-reaction purification | google.com |

| Controlled Precipitation/Filtration | (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Cooling and filtration from reaction mass | Isolation of pure product | google.com |

Elucidation of Competing Reaction Pathways and Side Product Formation

The synthesis of this compound and related piperidines is not without competing reaction pathways that can lead to the formation of undesirable side products. A primary concern is the stability of precursors; for example, the starting ketone, 1-benzyl-4-piperidone, is known to be sensitive to acidic conditions, which can cause it to revert to its original starting materials. dtic.mil

In syntheses involving cyclization steps, such as the Dieckmann condensation for producing the piperidone ring, a significant competing pathway is the retro-Dieckmann reaction, which is essentially the cleavage of the β-keto ester product. researchgate.net This can be exacerbated by inappropriate temperatures or pH during work-up. researchgate.net Furthermore, prolonged reaction times can sometimes lead to a decrease in yield due to unspecified side-reactions involving the desired product. researchgate.net

During hydrogenation reactions, which are common in piperidine synthesis for reducing pyridine (B92270) rings or removing protecting groups, side reactions like dehalogenation can occur. beilstein-journals.org For instance, the catalytic hydrogenation of a chloro-substituted indole (B1671886) in the presence of palladium on carbon can lead to the formation of des-chloro impurities. beilstein-journals.org In radical-mediated cyclizations to form piperidines, a competitive process between the desired radical rebound and a 1,5-hydrogen transfer can result in the formation of a linear alkene by-product instead of the heterocyclic ring. mdpi.com

Mitigation Strategies for Impurity Generation

To minimize the formation of side products and enhance the purity of the final compound, several mitigation strategies are employed. For the acid-sensitive 1-benzyl-4-piperidone, optimizing the reaction time is crucial; reducing the duration of exposure to acidic conditions can significantly increase the yield of the desired product. dtic.mil

In the case of the Dieckmann condensation, preventing the retro-reaction requires careful control of the process. This includes maintaining non-equilibrium conditions and sometimes using high-dilution techniques to suppress intermolecular side reactions like dimerization. researchgate.net Precise temperature control during the work-up and acidification stages is also paramount. researchgate.net

To prevent dehalogenation during catalytic hydrogenation, the choice of catalyst and reaction conditions is critical. For the reduction of fluorinated pyridines, switching from a palladium catalyst to a rhodium-based one and maintaining specific conditions has been shown to reduce the formation of desfluoro-impurities to below 1%. nih.gov

Chemoselectivity and Stereoselectivity through Reagent Design

Achieving high chemoselectivity and stereoselectivity is a key challenge in the synthesis of complex molecules like this compound. The synthesis itself is an example of chemoselectivity, where a strong hydride reagent like Vitride or Red-Al selectively reduces the ester functional group of N-Benzyl ethyl isonipecotate to an alcohol, without affecting the benzyl group or the piperidine ring. chemicalbook.comchemicalbook.com

The design of specific reagents can dramatically influence stereochemical outcomes. In the synthesis of highly substituted piperidines, a novel ammonium-directed epoxidation reagent was developed for the diastereoselective epoxidation of sterically hindered tetrahydropyridines. acs.org This reagent, prepared in situ, utilizes a carboxylic acid group that forms a hydrogen bond with the substrate's amino group, thereby directing the epoxidation to a specific face of the double bond with high selectivity. acs.org

The choice of catalyst is also a powerful tool for controlling selectivity. Rhodium-catalyzed transfer hydrogenation can be tuned to either afford piperidines or, in a highly chemoselective fashion, 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the starting pyridinium (B92312) salt. researchgate.net This demonstrates how reagent and catalyst design allows for precise control over the reaction pathway, minimizing side products and ensuring the desired molecular architecture.

Process Intensification and Scale-Up Considerations for Industrial Application

The development of scalable purification methods is also crucial. The reverse-phase HPLC method previously mentioned is noted for its scalability, allowing it to be used for preparative separations in an industrial setting. sielc.com

Chemical Reactivity and Strategic Derivatization of 1 Benzyl 4 Piperidyl Methanol

Selective Oxidation Reactions of the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a key site for functionalization. Its oxidation can yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. These transformations are fundamental in synthetic pathways, as the resulting carbonyl and carboxyl groups serve as versatile handles for further molecular elaboration, such as the formation of imines, amides, and esters.

The selective oxidation of (1-Benzyl-4-piperidyl)methanol to its corresponding aldehyde, 1-Benzylpiperidine-4-carboxaldehyde, requires mild conditions to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the tertiary amine or the benzyl (B1604629) group. nih.gov Several established methods are effective for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in aprotic solvents like dichloromethane (B109758) (DCM) are commonly used. Another effective method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine (B128534) (TEA). Furthermore, catalytic systems, notably those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offer a greener alternative. researchgate.net In a TEMPO-mediated oxidation, a catalytic amount of TEMPO is used in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl), to efficiently generate the aldehyde under mild conditions. researchgate.net

Table 1: Reagents for Selective Oxidation to Aldehyde

| Reagent System | Typical Solvent | Temperature (°C) | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mildly acidic; requires anhydrous conditions. |

| Swern Oxidation (DMSO, (COCl)₂, TEA) | Dichloromethane (DCM) | -78 to Room Temp | Requires low temperatures; avoids heavy metals. |

| TEMPO / NaOCl | Dichloromethane/Water | 0 to Room Temp | Catalytic and selective for primary alcohols. |

Table 2: Reagents for Oxidation to Carboxylic Acid

| Reagent System | Typical Solvent | Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Water/Acetone (B3395972) | Varies | Strong oxidant; can be difficult to control. |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0°C to Room Temp | Harsh acidic conditions; risk of side reactions. |

| Two-step: 1) TEMPO/NaOCl 2) NaClO₂ | 1) DCM/H₂O 2) t-BuOH/H₂O | Room Temperature | Milder conditions, often providing cleaner reactions. |

Reductive Transformations to Amine Derivatives

The hydroxymethyl group can be converted into an aminomethyl group, yielding derivatives like (1-benzylpiperidin-4-yl)methanamine. This transformation is typically accomplished through a two-step synthetic sequence. First, this compound is oxidized to the aldehyde, 1-Benzylpiperidine-4-carboxaldehyde. The resulting aldehyde then undergoes reductive amination. In this second step, the aldehyde is condensed with an amine source, such as ammonia, a primary amine, or a secondary amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over palladium on carbon (Pd/C) or Raney Nickel. mdpi.comresearchgate.net The choice of amine in the reductive amination step allows for the introduction of a wide variety of substituents on the newly formed amino group. For instance, using methylamine (B109427) leads to the N-methylated amine derivative. google.com

Table 3: Common Methods for Reductive Amination

| Amine Source | Reducing Agent | Typical Solvent | Notes |

| Ammonia | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Effective for primary amine synthesis. |

| Methylamine HCl | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) | Suitable for a wide range of amines. |

| Ammonia | H₂ / Raney-Ni | Methanol | Catalytic hydrogenation method. researchgate.net |

Benzyl Moiety Functionalization via Nucleophilic Substitution

The N-benzyl group serves as a common protecting group for the piperidine (B6355638) nitrogen but also represents a point for strategic modification. Functionalization is typically achieved not by direct substitution on the benzyl ring, but through a debenzylation-realkylation strategy. The benzyl group can be efficiently removed via catalytic hydrogenation. This reaction is commonly carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst, which cleaves the benzylic C-N bond to yield the secondary amine, 4-piperidinemethanol (B45690), and toluene (B28343) as a byproduct. googleapis.com The resulting piperidine nitrogen is a nucleophile that can be readily functionalized by reaction with a diverse range of electrophiles. This N-alkylation or N-acylation is a powerful tool for introducing new substituents to modulate the compound's properties. For example, reacting 4-piperidinemethanol with various substituted benzyl halides, alkyl halides, or acyl chlorides allows for the synthesis of a library of N-substituted derivatives. chemicalbook.com

Table 4: Debenzylation and N-Functionalization Strategies

| Step | Reagent/Electrophile | Reaction Type | Product Class |

| Debenzylation | H₂, Pd/C | Hydrogenolysis | Secondary Amine (4-Piperidinemethanol) |

| N-Alkylation | R-X (Alkyl/Benzyl Halide) | Nucleophilic Substitution | N-Alkyl/N-Benzyl Piperidines |

| N-Acylation | R-COCl (Acyl Chloride) | Nucleophilic Acyl Substitution | N-Acyl Piperidines (Amides) |

Tailored Derivatization Strategies for Enhanced Biological and Analytical Utility

The derivatization of this compound is a key strategy in drug discovery for modulating the binding affinity and selectivity of compounds for biological targets like G-protein coupled receptors (GPCRs) or enzymes. guidechem.com The piperidine scaffold is a common feature in many pharmacologically active molecules. researchgate.net For instance, converting the hydroxymethyl group to a carboxylic acid introduces a potential hydrogen bond donor and acceptor and a negative charge at physiological pH, which can form critical ionic interactions within a receptor's binding pocket. Transforming it into an aminomethyl group provides a basic center and a hydrogen bond donor, which can also be pivotal for receptor engagement. Furthermore, replacing the N-benzyl group with other substituted aryl or alkyl groups can alter steric interactions and explore additional binding pockets, potentially increasing potency or switching selectivity between receptor subtypes. google.com These tailored modifications are essential for optimizing a lead compound into a potential therapeutic agent with a desired pharmacological profile. clemson.edu

Table 5: Influence of Structural Modifications on Properties for Receptor Binding

| Modification | Structural Change | Potential Impact on Binding |

| Alcohol → Carboxylic Acid | Introduction of -COOH | Adds H-bond donor/acceptor, potential for ionic interaction. |

| Alcohol → Aldehyde | Introduction of -CHO | Adds H-bond acceptor, serves as a reactive handle for further derivatization. |

| Alcohol → Amine | Introduction of -CH₂NH₂ | Adds basic center, H-bond donor. |

| N-Benzyl → N-Substituted Benzyl | Alteration of aromatic substituent | Modulates steric bulk and electronic interactions (π-π stacking). |

| N-Benzyl → N-Alkyl | Removal of aromatic ring | Increases flexibility, removes potential for aromatic interactions. |

Analytical Tagging and Derivatization for Enhanced Detection Methods

The detection and quantification of this compound in various matrices can be challenging due to its polarity and lack of a strong chromophore for UV-Vis detection or an easily ionizable group for mass spectrometry. Chemical derivatization is a crucial strategy to overcome these limitations by modifying the analyte to a form that is more suitable for analysis, enhancing its volatility, improving chromatographic behavior, and increasing detector response. libretexts.orgddtjournal.comresearchgate.net The primary functional groups available for derivatization in this compound are the hydroxyl group and the tertiary piperidine nitrogen. However, the hydroxyl group is the most common target for derivatization to improve detection in both gas and liquid chromatography.

For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. libretexts.org The most common methods involve silylation and acylation of the hydroxyl group. libretexts.orgresearch-solution.comgcms.cz For liquid chromatography (LC), derivatization aims to introduce a tag that enhances detection by UV-Vis, fluorescence, or mass spectrometry (MS). ddtjournal.comnih.gov

Derivatization for Gas Chromatography (GC) Analysis

Silylation and acylation are the principal derivatization techniques for rendering alcohols more amenable to GC analysis. These reactions replace the active hydrogen of the hydroxyl group, reducing the compound's polarity and increasing its volatility. libretexts.orgresearch-solution.comgcms.cz

Silylation: This is a widely used method for the derivatization of alcohols. research-solution.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. research-solution.comdphen1.com The resulting derivative exhibits improved peak shape and thermal stability. research-solution.com The reaction is typically rapid and can often be performed at room temperature or with gentle heating. research-solution.com

Acylation: This technique involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl chloride, to form an ester. nih.govresearchgate.netutrgv.edu Fluorinated acylating agents like pentafluorobenzoyl chloride (PFBCI) or trifluoroacetic anhydride (TFAA) are particularly useful as they introduce electrophoric groups, significantly enhancing the sensitivity of electron capture detection (ECD). research-solution.comgcms.cz Acylation can also improve chromatographic resolution and the stability of the derivative. nih.gov A study on a related piperidinyl metabolite utilized derivatization with pentafluorobenzoyl chloride for quantitative analysis by GC with nitrogen-phosphorus detection (NPD), demonstrating the utility of this approach for piperidine-containing structures.

Table 1: Potential GC Derivatization Reactions for this compound

| Derivatization Type | Reagent | Derivative Formed | Expected Benefits | Typical Reaction Conditions |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) ether | Increased volatility, improved thermal stability, better peak shape. research-solution.comgcms.cz | Reaction with excess reagent in a suitable solvent (e.g., pyridine (B92270), acetonitrile) at 60-80°C for 20-30 minutes. research-solution.comdphen1.com |

| Acylation | Pentafluorobenzoyl chloride (PFBCI) | Pentafluorobenzoyl ester | Increased volatility, enhanced detection by ECD, stable derivative. research-solution.com | Reaction in the presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent at room temperature or with gentle heating. research-solution.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester | Increased volatility, suitable for FID and ECD, stable derivative. gcms.cz | Reaction with excess reagent in a suitable solvent, often without a catalyst, at room temperature or slightly elevated temperatures. gcms.cz |

Derivatization for Liquid Chromatography (LC) Analysis

For LC analysis, especially when coupled with UV or fluorescence detection, derivatization is employed to attach a chromophoric or fluorophoric tag to the molecule. This is particularly relevant for this compound, which lacks a strong native chromophore. Derivatization can also enhance ionization efficiency for mass spectrometric detection. ddtjournal.comnih.gov

Fluorescent Labeling: Reagents that introduce a fluorescent tag are highly valuable for achieving low detection limits. mdpi.compsu.edu Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a classic reagent that reacts with alcohols to produce highly fluorescent derivatives, significantly enhancing detection sensitivity in HPLC with fluorescence detection (HPLC-FLD). ddtjournal.comresearchgate.net Other reagents, such as 2-aminobenzamide (B116534) (2-AB), can be used to label compounds for fluorescent detection. mdpi.com

UV-Visible Tagging: To enhance UV detectability, reagents containing strong chromophores can be used. Benzoyl chloride, for instance, can react with the hydroxyl group to form a benzoyl ester. acs.org This introduces a phenyl group that absorbs strongly in the UV region, allowing for more sensitive detection by HPLC-UV. acs.org

Ionization Enhancement for Mass Spectrometry: Derivatization can be used to introduce a permanently charged or easily ionizable group to improve the response in electrospray ionization-mass spectrometry (ESI-MS). ddtjournal.com While this compound can be protonated on the piperidine nitrogen, derivatizing the hydroxyl group can further enhance ionization efficiency and improve chromatographic retention in reversed-phase systems. acs.org

Table 2: Potential LC Derivatization Reactions for this compound

| Derivatization Type | Reagent | Derivative Formed | Detection Method | Expected Benefits | Typical Reaction Conditions |

| Fluorescent Labeling | Dansyl Chloride | Dansyl ester | HPLC-FLD | Greatly enhanced sensitivity, selective detection. ddtjournal.comresearchgate.net | Reaction in an alkaline buffer (e.g., sodium bicarbonate) in an organic solvent like acetone at elevated temperatures (e.g., 60°C). ddtjournal.com |

| UV-Visible Tagging | Benzoyl Chloride | Benzoyl ester | HPLC-UV | Increased UV absorbance for enhanced sensitivity. acs.org | Reaction in the presence of a base (e.g., pyridine, NaOH) in a suitable solvent at room temperature. acs.org |

| Fluorescent Labeling | 2-Aminobenzamide (2-AB) | 2-AB derivative | HPLC-FLD | High sensitivity fluorescence detection. mdpi.com | Reductive amination conditions, typically involving a reducing agent like sodium cyanoborohydride. mdpi.com |

Biological Activity Profiles and Underlying Molecular Mechanisms of 1 Benzyl 4 Piperidyl Methanol

Interactions with Neurotransmitter Receptor Systems

The piperidine (B6355638) moiety is a common scaffold in neuropharmacology, and its derivatives, including (1-Benzyl-4-piperidyl)methanol, have been shown to interact with various components of neurotransmitter systems. These interactions are fundamental to their observed biological effects.

Modulatory Effects on Dopaminergic Receptors

Dopamine (B1211576) receptors, particularly the D2-like subtypes (D2, D3, and D4), are crucial targets for antipsychotic and other neuropsychiatric medications. nih.govgoogle.com The therapeutic efficacy of many antipsychotic drugs is linked to their ability to block dopamine receptors. google.com Research into piperidine-based ligands has revealed their potential as selective modulators of these receptors. For instance, studies on analogues have aimed to develop potent and selective D4 receptor antagonists, which are of interest for treating conditions like glioblastoma and cognitive disorders associated with schizophrenia. nih.govgoogle.com While direct studies on this compound's affinity for dopamine receptors are not extensively detailed in the provided literature, the broader class of N-benzylpiperidine derivatives has been a focus of such investigations. ub.edu The structural similarity suggests that this compound could serve as a foundational structure for developing more specific dopaminergic ligands.

Impact on Serotonergic Signaling Pathways

The serotonin (B10506) (5-HT) system is another critical area of investigation for compounds with a piperidine core. Serotonin receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug development. nih.govsigmaaldrich.com Mefloquine, a compound structurally related to piperidine derivatives, has been shown to have affinity for 5-HT receptors, acting as a partial agonist at the 5-HT2A receptor and a full agonist at 5-HT2C receptors. nih.gov This highlights the potential for piperidine-containing molecules to modulate serotonergic activity. Furthermore, certain N-substituted piperidine derivatives have been designed to be selective for specific serotonin receptor subtypes, such as the 5-HT2A receptor, to achieve therapeutic effects while minimizing interactions with other receptors. google.com The modulation of serotonergic pathways by these compounds is thought to be a key mechanism underlying their potential therapeutic applications. sigmaaldrich.com

Pharmacological Repertoires and Prospective Therapeutic Applications

The interactions of this compound analogues with neurotransmitter systems translate into a range of pharmacological activities, with analgesic and anti-inflammatory effects being of particular interest.

Investigation of Analgesic Efficacy through Neurotransmitter System Modulation

The modulation of neurotransmitter systems is a well-established strategy for pain management. Fentanyl, a potent synthetic opioid analgesic, features a piperidine core, underscoring the importance of this scaffold in the development of analgesics. nih.gov Research has focused on synthesizing fentanyl analogues with improved therapeutic indices. nih.govresearchgate.net These studies have demonstrated that modifications to the N-substituted piperidine structure can lead to compounds with significant analgesic effects, often mediated through opioid receptors. nih.gov For example, certain fentanyl analogues have shown higher potency ratios compared to the parent compound in animal models of pain. nih.gov The analgesic effects of these compounds are often reversible by opioid antagonists like naloxone, confirming their mechanism of action. tripod.com

Elucidation of Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and its modulation is a key therapeutic goal. While direct evidence for the anti-inflammatory activity of this compound is limited in the provided results, research on related heterocyclic compounds provides insights into potential mechanisms. Pyrimidine derivatives, for instance, have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. rsc.org Additionally, some plant-derived compounds with anti-inflammatory properties, such as flavonoids and coumarins, are known to possess antioxidant activities that contribute to their effects. nih.gov The synthesis of novel 1-benzhydryl-piperazine urea (B33335) derivatives has yielded compounds with significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.net This suggests that the piperidine/piperazine scaffold can be a valuable template for designing new anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. For derivatives of this compound, SAR studies have provided valuable information on how structural modifications influence their biological activity.

In the context of anti-acetylcholinesterase activity, the substitution on the benzamide (B126) moiety of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was found to be critical. nih.gov Introducing a bulky group at the para position of the benzamide or an alkyl/phenyl group at the nitrogen atom of the benzamide dramatically enhanced the inhibitory activity against acetylcholinesterase. nih.gov

For tyrosinase inhibitors, SAR studies on benzoyl and cinnamoyl piperazine/piperidine amides revealed that the nature and position of substituents on the aromatic ring significantly affect their inhibitory potency. nih.govacs.org

In the development of fentanyl analogues, modifications at the N-1 position of the piperidine ring have been shown to influence both the analgesic potency and the therapeutic index of the resulting compounds. nih.gov Similarly, in the design of selective dopamine D4 receptor antagonists, variations in the distance between key pharmacophoric features, achieved by modifying the piperidine core and its substituents, have a profound impact on receptor affinity and selectivity. nih.gov

Table of Investigated Analogues and Their Biological Targets

| Compound/Analogue Class | Biological Target/Activity | Key SAR Findings | Reference(s) |

|---|---|---|---|

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase Inhibition | Bulky para-substituents on the benzamide and N-alkylation/arylation of the benzamide enhance activity. | nih.gov |

| Fentanyl Analogues | Opioid Receptor Agonism (Analgesia) | Modifications at the N-1 position of the piperidine ring alter potency and therapeutic index. | nih.gov |

| Benzoyl and Cinnamoyl Piperazine/Piperidine Amides | Tyrosinase Inhibition | Aromatic ring substituents are critical for inhibitory activity. | nih.govacs.org |

Table of Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | | 1-Benzhydryl-piperazine | | Acetylcholinesterase | | Benzoylpiperidine | | Coumarins | | Cyclooxygenase (COX) | | Dopamine | | Fentanyl | | Flavonoids | | Mefloquine | | Naloxone | | Prostaglandins | | Pyrimidines | | Serotonin (5-HT) | | Tyrosinase |

Influence of the Hydroxymethyl Substituent on Pharmacological Profiles

The introduction of a hydroxymethyl (-CH₂OH) group at the C-4 position of the N-benzylpiperidine scaffold has been shown to significantly enhance the pharmacological profile of resulting compounds, particularly in the context of Alzheimer's disease research. unibo.it Molecular docking studies have suggested that this extended hydroxylated side chain can foster greater ligand-enzyme affinity. unibo.it The hydroxyl group is capable of forming beneficial interactions with amino acid residues within the active site of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's therapy. unibo.it

A study comparing a series of N-benzyl-(3-hydroxy)piperidine-acyl-hydrazone derivatives with newly synthesized (4-hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivatives demonstrated improved multifunctional properties in the latter. unibo.it The hydroxymethyl-containing compounds exhibited a promising profile as multi-target directed ligands (MTDLs). For instance, compound PQM-181, a derivative from this series, showed a well-balanced, selective, and non-competitive inhibition of AChE, coupled with significant antioxidant and neuroprotective activities against toxicity. unibo.it This suggests the hydroxymethyl group is a key contributor to a more desirable, multi-faceted pharmacological action suitable for complex neurodegenerative diseases. unibo.it

| Compound ID | Core Scaffold | AChE Inhibition (IC₅₀) | Antioxidant Activity (IC₅₀) | Key Features |

|---|---|---|---|---|

| Parent Series 4 | N-benzyl-(3-hydroxy)piperidine | Data Not Specified | Data Not Specified | Original pharmacophore. unibo.it |

| PQM-181 (5k) | (4-hydroxymethyl)piperidine-N-benzyl | 5.9 µM | 7.45 µM | Improved multifunctional properties, neuroprotective ability, and low cytotoxicity. unibo.it |

Comparative Pharmacological Analysis with Piperidine Scaffold Analogues

The piperidine ring is a prevalent structural motif in pharmaceuticals, and understanding how substitutions affect its biological activity is crucial for drug design. nih.govacs.org

The biological activity of piperidine-based compounds can be finely tuned by altering the substituents on the ring. Research into analogues of the Alzheimer's drug donepezil (B133215), which contains a 1,4-disubstituted piperidine core, has shown that additional substitutions can be accommodated within the enzyme's binding pocket, potentially improving the pharmacological profile. nih.govsemanticscholar.org

| Base Compound | Substituent Modification | Resulting Compound/Series | Observed Effect | Reference |

|---|---|---|---|---|

| Donepezil Analogue | Addition of a methyl group to N-benzyl | 19 + 19' | Detrimental to AChE inhibitory activity (IC₅₀ of 1.83 µM vs. Donepezil). semanticscholar.org | semanticscholar.org |

| BCL6 Degrader CCT369260 | Replacement of lipophilic groups with hydrophilic groups (e.g., hydroxyl) | Compound 5 | Significantly reduced lipophilicity (log D from 4.3 to 2.3) while maintaining degradation potency (DC₅₀ of 35 nM vs 54 nM). nih.gov | nih.gov |

| Donepezil Analogue | Addition of a methyl group at position 2 of the piperidine ring | 4 + 4'a | Partially compensated for the drop in activity caused by other modifications, showing a lower IC₅₀ (1.01 µM) than the unsubstituted analogue (1.83 µM). semanticscholar.org | semanticscholar.org |

The spatial orientation of substituents on the piperidine ring plays a profound role in biological activity. The synthesis of specific stereoisomers is a critical strategy in medicinal chemistry to enhance therapeutic effects. nih.govnih.gov Research on donepezil analogues has provided clear evidence of stereoselective bioactivity. acs.org

In one study, diastereomeric mixtures of donepezil analogues with a methyl substituent on the piperidine ring were evaluated for their AChE inhibitory activity. The results demonstrated that the relative stereochemistry of the substituents is a major determinant of potency. acs.org Specifically, syn-substituted compounds (where substituents are on the same side of the ring plane) were found to be significantly more active than their anti-substituted counterparts. The 2S,4S-syn-substituted mixture was approximately 24 times more active than the 2R,4S-anti-substituted mixture, highlighting the critical importance of controlling stereochemistry in the design of such inhibitors. acs.org

| Compound Entry | Stereochemistry | Configuration | AChE Inhibition (IC₅₀) | Relative Activity |

|---|---|---|---|---|

| 4 + 4'a | syn | 2S,4S | 1.01 µM | ~24x more active than anti-c |

| 4 + 4'c | anti | 2R,4S | Significantly less active | Baseline for comparison |

Strategic Applications in Contemporary Drug Discovery and Development

This compound is not only a subject of biological study itself but also a valuable tool in the creation of novel pharmaceuticals. jigspharma.com

Utility as a Versatile Synthetic Intermediate in Pharmaceutical Design

This compound is widely recognized as a versatile intermediate for pharmaceutical and chemical synthesis. jigspharma.com Its structure provides a robust scaffold that can be readily modified. For example, it can undergo reaction with acyl chlorides, such as 1-naphthoyl chloride, to form corresponding esters, demonstrating its utility as a building block for more complex molecules. ucl.ac.be A common synthesis route to this compound itself involves the reduction of N-Benzyl ethyl isonipecotate. chemicalbook.com

The broader N-benzylpiperidine moiety is a known pharmacophore. sbq.org.br For instance, the related compound N-benzyl-4-piperidone serves as a key intermediate in the synthesis of potent menin inhibitors, which are being investigated as treatments for specific types of leukemia. chemicalbook.com Furthermore, N-benzyl-piperidinyl acylhydrazone hybrids have been synthesized to create compounds with antiproliferative activity, underscoring the adaptability of this chemical framework in designing drugs for various therapeutic areas. sbq.org.br

Design and Synthesis of Analogues for Central Nervous System Disorders

A significant application of the this compound scaffold is in the design of drugs targeting central nervous system (CNS) disorders, most notably Alzheimer's disease. nih.govsemanticscholar.org The structure is a key component in the development of analogues of donepezil, a primary medication for Alzheimer's that functions by inhibiting acetylcholinesterase. nih.govacs.orgsemanticscholar.org

Medicinal chemists use this scaffold to systematically create new analogues with varied substitutions on the piperidine ring. nih.govsemanticscholar.org This approach allows for detailed structure-activity relationship (SAR) studies to understand how different chemical modifications impact AChE inhibition. semanticscholar.org The goal is to develop compounds with improved efficacy, selectivity, or pharmacokinetic properties. As mentioned previously, the strategic design of (4-hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivatives led to the identification of multi-target directed ligands (MTDLs) for Alzheimer's. unibo.it The lead compound from that study, PQM-181 (5k), not only inhibits AChE but also provides antioxidant and neuroprotective benefits, representing a sophisticated approach to designing therapeutics for complex CNS pathologies. unibo.it

Investigation of Antiviral and Antimicrobial Potency

The this compound scaffold and its derivatives have been a subject of significant interest in the search for new antiviral and antimicrobial agents. The inherent structural features of the N-benzylpiperidine moiety have been exploited to develop compounds with a broad spectrum of activity against various pathogens.

Research into N-benzylpiperidine derivatives has revealed their potential as antiviral agents. A notable example is the development of 1,4,4-trisubstituted piperidines bearing an N-benzylpiperidine scaffold, which have shown activity against influenza A/H1N1 virus and coronaviruses. nih.govub.edu These compounds were synthesized using an efficient one-step Ugi four-component reaction, allowing for structural diversity. nih.govub.edu Certain analogues emerged as potent inhibitors of the H1 hemagglutinin-mediated membrane fusion process of the influenza virus. nih.gov Further studies on this class of compounds demonstrated their ability to inhibit the replication of coronaviruses, including SARS-CoV-2. nih.gov The mechanism of action for the anti-coronavirus activity was identified as the inhibition of the main protease (Mpro), a crucial enzyme in the viral replication cycle. nih.gov

In the realm of antimicrobial research, derivatives of the related N-benzyl piperidin-4-one have been synthesized and evaluated. researchgate.net These compounds have demonstrated significant activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net The antimicrobial efficacy of piperidine derivatives is often linked to their ability to interfere with essential cellular processes in microorganisms. researchgate.net For instance, some piperidine-based thiosemicarbazones have shown inhibitory activity against dihydrofolate reductase (DHFR), an important enzyme in microbial metabolism. researchgate.net The structural modifications on the piperidine ring and the benzyl (B1604629) group play a crucial role in determining the potency and spectrum of antimicrobial activity. dovepress.comresearchgate.net

Additionally, other related structures, such as 4-benzyl pyridinone derivatives, have been investigated for their antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov Some of these compounds have shown potent activity, inhibiting HIV-1 replication at nanomolar concentrations. nih.gov

Table 1: Antiviral Activity of this compound Derivatives and Related Compounds

| Compound Class | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| 1,4,4-Trisubstituted Piperidines | Influenza A/H1N1 | Inhibition of hemagglutinin-mediated membrane fusion | nih.gov |

| 1,4,4-Trisubstituted Piperidines | Coronaviruses (e.g., SARS-CoV-2) | Inhibition of the main protease (Mpro) | nih.gov |

| 4-Benzyl Pyridinones | HIV-1 | Non-nucleoside reverse transcriptase inhibition | nih.gov |

Table 2: Antimicrobial Activity of N-Benzyl Piperidine Derivatives

| Compound Class | Pathogen | Activity | Reference |

|---|---|---|---|

| N-Benzyl Piperidin-4-one Derivatives | Aspergillus niger (Fungus) | Potent | researchgate.net |

| N-Benzyl Piperidin-4-one Derivatives | Escherichia coli (Bacterium) | Potent | researchgate.net |

| Piperidine-based Thiosemicarbazones | Various Microbes | DHFR Inhibition | researchgate.net |

Contributions to the Development of Kinase Inhibitors (e.g., JAK Kinase)

The this compound framework is a key structural component in the synthesis of several kinase inhibitors, most notably those targeting the Janus kinase (JAK) family of enzymes. researchgate.net The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in autoimmune diseases and cancer. nih.govresearchgate.net

Specifically, the derivative (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine serves as a critical starting material for the synthesis of Tofacitinib. google.comchemicalbook.com Tofacitinib is a potent inhibitor of JAK3 and is also known to inhibit JAK1 and JAK2, which are involved in the signaling of multiple cytokines. nih.govchemicalbook.comgoogle.com The synthesis of this key intermediate involves several steps, including the N-acylation of 3-amino-4-methyl pyridine (B92270), quarternization with a benzyl halide, partial reduction, hydrolysis, and reductive amination. google.com

The N-benzyl group in these intermediates plays a significant role during the synthetic process. The development of synthetic routes for these piperidine derivatives has been a focus of research to improve efficiency and yield for large-scale production. researchgate.netnih.gov The piperidine ring system itself is a common scaffold in drug design due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for binding to the active site of kinases. mdpi.com

The structural contribution of the this compound-related core to kinase inhibitors lies in its ability to be chemically modified to create molecules that can fit into the ATP-binding pocket of the target kinase. The benzyl group can be involved in hydrophobic interactions within the binding site, while other parts of the molecule can form hydrogen bonds and other key interactions to achieve high affinity and selectivity.

Table 3: Role of this compound Derivatives in Kinase Inhibitor Synthesis

| Derivative | Target Kinase | Resulting Inhibitor | Significance | Reference |

|---|---|---|---|---|

| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine | JAK1, JAK2, JAK3 | Tofacitinib | Key starting material for a clinically approved JAK inhibitor. | researchgate.netgoogle.comchemicalbook.com |

| N-benzyl-piperidine epoxide | JAK family | Tofacitinib | Key intermediate in an alternative synthetic approach. | nih.gov |

Advanced Analytical Characterization Techniques for 1 Benzyl 4 Piperidyl Methanol and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of (1-Benzyl-4-piperidyl)methanol. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal a detailed picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the benzyl (B1604629), piperidine (B6355638), and hydroxymethyl groups. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the piperidine nitrogen are expected to produce a singlet at approximately δ 3.5 ppm. The protons on the piperidine ring show complex splitting patterns, with the axial and equatorial protons having different chemical shifts. The methylene protons adjacent to the nitrogen (positions 2 and 6) are expected in the δ 2.8-3.0 ppm and δ 1.9-2.1 ppm regions. The methine proton at position 4 and the methylene protons at position 3 and 5 would appear in the δ 1.2-1.8 ppm range. The methylene protons of the hydroxymethyl group (CH₂OH) are expected around δ 3.4-3.5 ppm, and the hydroxyl proton (-OH) will show a broad singlet whose position is dependent on concentration and solvent. jcchems.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aromatic carbons of the benzyl group show signals between δ 127 and 138 ppm. jcchems.com The benzylic methylene carbon is typically found around δ 63 ppm. The carbons of the piperidine ring appear at distinct chemical shifts: C4 (the carbon bearing the hydroxymethyl group) is expected around δ 40-42 ppm, the carbons adjacent to the nitrogen (C2 and C6) at approximately δ 53-54 ppm, and the carbons at the 3 and 5 positions in the δ 29-30 ppm region. The carbon of the hydroxymethyl group (CH₂OH) is anticipated to be the most downfield of the aliphatic signals, around δ 68-69 ppm. jcchems.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (Benzyl) | 7.20 - 7.40 (m, 5H) | 127.0 - 138.5 |

| Benzylic CH₂ | ~ 3.50 (s, 2H) | ~ 63.4 |

| Piperidine CH₂ (C2, C6) | 2.80 - 3.00 (m, 2H), 1.90 - 2.10 (m, 2H) | ~ 53.2 |

| Piperidine CH₂ (C3, C5) | 1.60 - 1.80 (m, 2H), 1.20 - 1.40 (m, 2H) | ~ 29.7 |

| Piperidine CH (C4) | ~ 1.70 (m, 1H) | ~ 35.3 |

| Hydroxymethyl CH₂ | ~ 3.45 (d, 2H) | ~ 68.8 |

| Hydroxyl OH | Variable (broad s, 1H) | - |

| Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions. Data derived from related structures. jcchems.com |

Mass Spectrometry (MS): Fragmentation Pattern Analysis and GC-MS Integration

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 205.30 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 205. The most prominent peak in the spectrum is often the tropylium (B1234903) ion at m/z 91, which results from the cleavage of the benzyl group, a characteristic fragmentation for N-benzyl compounds. policija.si Another significant fragmentation pathway involves the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z 174. Subsequent fragmentation of the piperidine ring can produce various other ions. For instance, cleavage of the bond between C4 and the hydroxymethyl group, followed by rearrangement, can lead to ions at m/z 188 (loss of OH) and m/z 174 (loss of CH₂OH). nih.gov

GC-MS analysis is well-suited for this compound and its derivatives, which are often volatile enough for gas-phase separation. cfsre.org The technique allows for the separation of the parent compound from precursors, byproducts, and degradation products before mass analysis. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 188 | [M - OH]⁺ | Loss of hydroxyl radical |

| 174 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 114 | [C₇H₁₂N]⁺ | Piperidine ring fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (benzyl fragment) |

| 82 | [C₅H₁₀N]⁺ | Piperidinyl fragment |

| Note: Fragmentation is based on typical EI-MS patterns for N-benzylpiperidine structures. policija.sinih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol functional group. libretexts.org The C-O stretching vibration of the primary alcohol is expected to appear as a strong band between 1000 and 1075 cm⁻¹. The presence of the aromatic benzyl group is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and C=C in-ring stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org Characteristic C-H out-of-plane ("oop") bending vibrations for a monosubstituted benzene (B151609) ring are found between 690-770 cm⁻¹. The aliphatic C-H stretching of the piperidine and methylene groups will be observed as strong absorptions in the 2800-3000 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3000 - 3100 | C-H stretch | Aromatic (Benzyl) |

| 2800 - 3000 | C-H stretch | Aliphatic (Piperidine, CH₂) |

| 1450 - 1600 | C=C stretch | Aromatic (in-ring) |

| 1000 - 1075 | C-O stretch | Primary Alcohol |

| 690 - 770 | C-H bend (oop) | Monosubstituted Benzene |

| Source: Based on general IR correlation tables. libretexts.orglibretexts.org |

Chromatographic Separations for Compound Isolation and Purity Profiling

Chromatographic techniques are fundamental for separating this compound from complex matrices, assessing its purity, and for preparative isolation of the compound and its derivatives.

Gas Chromatography (GC) for Volatility-Based Separation

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. This compound is sufficiently volatile for GC analysis, often performed on capillary columns like a CP-Sil-5CB or equivalent. oup.com A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to organic compounds, while coupling with a mass spectrometer (GC-MS) provides definitive identification. rsc.org Purity analysis by GC can reveal the presence of starting materials, such as N-benzyl-4-piperidone, or side-products from the synthesis. avantorsciences.com The method typically involves injecting a solution of the analyte into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium) through the column. cfsre.org

High-Performance Liquid Chromatography (HPLC): Analytical and Preparative Scale Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound and its derivatives, which may have limited volatility or thermal stability.

Analytical HPLC: For analytical purposes, reverse-phase HPLC is commonly employed. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape for the basic amine. sielc.comsielc.com Detection is usually achieved with a UV detector, monitoring at a wavelength where the benzyl group absorbs (e.g., ~254 nm). This setup allows for the accurate quantification of the compound and the profiling of impurities.

Preparative HPLC: HPLC is also scalable for purification. nih.gov Preparative HPLC uses larger columns and higher flow rates to isolate gram-quantities of the target compound from reaction mixtures. tradeindia.com The fractions corresponding to the desired compound are collected, and the solvent is removed to yield the purified product. This is particularly useful for purifying derivatives of this compound that may be difficult to crystallize or distill. nih.gov

Thin Layer Chromatography (TLC) for Reaction Progression and Qualitative Analysis

Thin Layer Chromatography (TTLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound and for the qualitative assessment of product purity. sbq.org.brualberta.ca This chromatographic method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent). ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for compound identification under specific chromatographic conditions. ualberta.ca

The choice of eluent system is critical for achieving effective separation. For piperidine derivatives, a mixture of solvents is often employed. For instance, in the synthesis of N-benzylpiperidine derivatives, reaction progress can be monitored using a mobile phase such as a hexane-ethyl acetate (B1210297) mixture (6:4 v/v). growingscience.com The completion of a reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. google.cominca.gov.br

The polarity of the eluent has a direct impact on the Rf values. A more polar eluent will cause all compounds to travel further up the plate, resulting in higher Rf values. ijpsjournal.com Conversely, a less polar eluent will result in lower Rf values. ualberta.ca For example, in the analysis of N-benzylpiperidine derivatives on RP-18 plates, various mixtures of acetonitrile and water are used to modulate the separation. uni-giessen.de The visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm or 365 nm), especially for compounds containing aromatic rings like the benzyl group in this compound. sbq.org.brictsl.net

Table 1: Exemplary TLC Data for Piperidine Derivatives

| Derivative Class | Mobile Phase (v/v) | Stationary Phase | Detection | Rf Value Range |

| N-benzyl 4,4-disubstituted piperidines | Hexane/Ethyl Acetate (6:1) | Silica Gel | UV (254 nm) | 0.06 - 0.12 |

| N-benzyl-piperidinyl acylhydrazones | Dichloromethane (B109758)/Methanol (B129727) (9:1) | Silica Gel | UV (254 nm) | Not specified |

| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones | Not specified | Silica Gel | UV (254 nm) | Not specified |

This table provides illustrative examples of TLC conditions used for derivatives structurally related to this compound. Actual Rf values are specific to the exact compound and conditions.

Elemental Microanalysis for Stoichiometric Composition Confirmation

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound or its derivatives. This analysis provides experimental confirmation of the compound's empirical formula, which is derived from its molecular structure. The experimentally determined percentages are compared with the theoretically calculated values to assess the purity and verify the elemental composition of the synthesized compound. researchgate.netresearchgate.net

For this compound, with the molecular formula C₁₃H₁₉NO, the theoretical elemental composition can be calculated based on its molecular weight of 205.30 g/mol . sigmaaldrich.com Any significant deviation between the found and calculated values may indicate the presence of impurities or that the incorrect compound was synthesized. beilstein-journals.org

Modern elemental analyzers are capable of providing highly accurate and precise measurements. For instance, various piperidine derivatives have been successfully characterized using such instruments, with the observed elemental compositions closely matching the calculated values, often within a ±0.4% margin of error, which is generally considered acceptable for confirming the structure of a pure compound. nih.govorientjchem.org

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 76.06 |

| Hydrogen (H) | 9.33 |

| Nitrogen (N) | 6.82 |

| Oxygen (O) | 7.79 |

Theoretical values are calculated based on the molecular formula C₁₃H₁₉NO.

Table 3: Representative Elemental Analysis Data for Piperidine Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| 1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | C₁₄H₁₇N₅O | Calculated | 61.98 | 6.32 | 25.81 |

| Found | 61.89 | 6.26 | 25.61 | ||

| 1-(3ʹ-methylbenzoyl)piperidine-4-carboxamide | C₁₄H₁₉N₂O₂Cl | Calculated | 59.46 | 6.72 | 9.91 |

| Found | Not specified | Not specified | Not specified | ||

| 1-(Toluene-2-sulfonyl)-piperidine-4-carboxamide | C₁₃H₁₈N₂O₃S | Calculated | 55.31 | 6.38 | 9.93 |

| Found | 55.31 | 6.75 | 9.97 |

This table showcases the application of elemental analysis for confirming the composition of various piperidine-containing compounds. researchgate.netnih.gov

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration and conformational details. researchgate.net This method involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry in the solid state. ncl.ac.uk

For this compound and its derivatives, single-crystal X-ray diffraction can reveal critical structural information. For instance, in the crystal structure of a derivative, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, the analysis confirmed that it crystallizes in the monoclinic space group P121/c1. lookchem.com Similarly, the analysis of ebastine, which contains a 1-substituted piperidine ring, showed that the piperidine ring adopts a chair conformation. researchgate.net The determination of the crystal system, space group, and unit cell parameters are fundamental outputs of this analysis. researchgate.net

The conformational analysis provided by X-ray diffraction is particularly valuable. It can elucidate the preferred spatial arrangement of the benzyl group relative to the piperidine ring, as well as the orientation of the hydroxymethyl substituent. This information is crucial for understanding intermolecular interactions in the crystal lattice and can provide insights into the molecule's behavior in other environments. nih.gov

Table 4: Illustrative Crystallographic Data for a this compound Derivative

| Parameter | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one |

| Crystal System | Monoclinic |

| Space Group | P121/c1 |

| a (Å) | 17.2992(7) |

| b (Å) | 10.1999(4) |

| c (Å) | 11.9539(5) |

| α (°) | 90 |

| β (°) | Not specified |

| γ (°) | 90 |

This table presents crystallographic data for a known derivative of this compound, illustrating the type of information obtained from single-crystal X-ray diffraction. lookchem.com